molecular formula C11H10Cl2O4 B13871910 Ethyl (2,3-dichloro-4-formylphenoxy)acetate CAS No. 16861-23-7

Ethyl (2,3-dichloro-4-formylphenoxy)acetate

Cat. No.: B13871910
CAS No.: 16861-23-7
M. Wt: 277.10 g/mol
InChI Key: IWZPFUFJILGFLC-UHFFFAOYSA-N
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Description

Ethyl (2,3-dichloro-4-formylphenoxy)acetate is a synthetic organic compound characterized by a phenoxy backbone substituted with two chlorine atoms at positions 2 and 3, a formyl group at position 4, and an ethoxy acetate moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and agrochemical research.

Properties

CAS No.

16861-23-7

Molecular Formula

C11H10Cl2O4

Molecular Weight

277.10 g/mol

IUPAC Name

ethyl 2-(2,3-dichloro-4-formylphenoxy)acetate

InChI

InChI=1S/C11H10Cl2O4/c1-2-16-9(15)6-17-8-4-3-7(5-14)10(12)11(8)13/h3-5H,2,6H2,1H3

InChI Key

IWZPFUFJILGFLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C(=C(C=C1)C=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 2,3-Dichloro-4-hydroxybenzaldehyde with Ethyl Bromoacetate

The most widely reported method for preparing Ethyl (2,3-dichloro-4-formylphenoxy)acetate involves the nucleophilic substitution reaction between 2,3-dichloro-4-hydroxybenzaldehyde and ethyl bromoacetate in the presence of a base, typically potassium carbonate, using dimethylformamide (DMF) as the solvent.

  • Reaction Setup:

    • Reactants: 2,3-dichloro-4-hydroxybenzaldehyde, ethyl bromoacetate
    • Base: Anhydrous potassium carbonate
    • Solvent: Dimethylformamide (DMF)
    • Temperature: 55–60 °C
    • Time: Approximately 1 hour
    • Workup: Addition of water to precipitate product, followed by filtration and recrystallization from cyclohexane
  • Reaction Equation:

    $$
    \text{2,3-dichloro-4-hydroxybenzaldehyde} + \text{ethyl bromoacetate} \xrightarrow[\text{DMF}]{\text{K}2\text{CO}3, 55-60^\circ C} \text{this compound}
    $$

  • Yield and Purity:

    • Yield: 84%
    • Melting Point: 91–92 °C

This method is described in detail in patent US3409661A and corroborated by commercial synthesis data.

Acid-Catalyzed Esterification of 2-(2,3-Dichloro-4-formylphenoxy)acetic Acid

An alternative preparation involves the esterification of the corresponding acid, 2-(2,3-dichloro-4-formylphenoxy)acetic acid, with ethanol under acidic conditions.

  • Reaction Setup:

    • Reactants: 2-(2,3-dichloro-4-formylphenoxy)acetic acid, ethanol
    • Catalyst: Concentrated sulfuric acid or other strong acid
    • Conditions: Reflux
    • Time: Until complete conversion (varies)
    • Workup: Removal of water by azeotropic distillation or continuous reflux, isolation of ester by extraction and purification
  • Reaction Equation:

    $$
    \text{2-(2,3-dichloro-4-formylphenoxy)acetic acid} + \text{ethanol} \xrightarrow[\text{reflux}]{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}
    $$

  • Industrial Adaptations:

    • Continuous flow reactors are employed to enhance yield and control.
    • Automated systems regulate temperature and pressure for reproducibility and scale-up.

Experimental Data Summary

Parameter Method 1: Nucleophilic Substitution Method 2: Acid-Catalyzed Esterification
Starting Materials 2,3-dichloro-4-hydroxybenzaldehyde, ethyl bromoacetate 2-(2,3-dichloro-4-formylphenoxy)acetic acid, ethanol
Base/Catalyst Potassium carbonate Concentrated sulfuric acid
Solvent Dimethylformamide (DMF) Ethanol (also solvent)
Temperature 55–60 °C Reflux (~78 °C for ethanol)
Reaction Time 1 hour Variable (until completion)
Yield 84% High (industrial optimized)
Purification Crystallization from cyclohexane Extraction and recrystallization
Melting Point 91–92 °C Not specified

Reaction Mechanism Insights

  • Nucleophilic Substitution Route: The phenolic hydroxyl of 2,3-dichloro-4-hydroxybenzaldehyde is deprotonated by potassium carbonate to form the phenolate ion, which then attacks the electrophilic carbon of ethyl bromoacetate, displacing bromide and forming the ether linkage.

  • Esterification Route: The acid catalyzes the protonation of the carboxyl group, increasing electrophilicity and facilitating nucleophilic attack by ethanol, followed by elimination of water to form the ester.

Additional Notes on Related Reactions

  • The compound can be further transformed via oxidation, reduction, and substitution reactions, particularly at the formyl group, but these are beyond the scope of this article focused on preparation methods.

  • The nucleophilic substitution method is preferred for laboratory-scale synthesis due to its straightforward procedure and high yield.

  • Industrial processes favor esterification with continuous flow technology for scalability and process control.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 2-(2,3-dichloro-4-carboxyphenoxy)acetic acid.

    Reduction: 2-(2,3-dichloro-4-hydroxyphenoxy)ethanol.

    Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-(2,3-DICHLORO-4-FORMYLPHENOXY)ACETATE involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the formyl group and chlorine atoms can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Ethyl (2,3-dichloro-4-formylphenoxy)acetate, we compare it with two structurally analogous compounds:

Ethyl [2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate (CAS 66883-42-9)

  • Structural Differences : The formyl group (-CHO) in the target compound is replaced by a thiophene-2-carbonyl group (-C(O)thiophene) in this analog.
  • Molecular weight increases due to the thiophene substituent (C15H12Cl2O4S vs. C11H10Cl2O4 for the target compound).
  • Synonym Data: Multiple synonyms and identifiers (e.g., DTXSID80515405, AKOS000280743) are documented, reflecting its recognition in chemical databases .

Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0)

  • Structural Differences : This compound features a fluorine atom at position 4, methoxy groups at positions 2 and 6, and lacks chlorine substituents.
  • Implications :
    • Fluorine’s electronegativity and methoxy groups’ electron-donating effects may increase polarity compared to the dichloro-formyl derivative, affecting solubility and bioavailability.
    • Molecular formula (C12H15FO4) differs significantly, with a lower halogen content and higher hydrogen saturation.
  • Specifications : Documented under alternative identifiers (e.g., SCHEMBL18276833), emphasizing its utility in pharmaceutical intermediates .

Comparative Data Table

Property This compound Ethyl [2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate
Molecular Formula C11H10Cl2O4 C15H12Cl2O4S C12H15FO4
Key Substituents 2,3-Cl; 4-CHO 2,3-Cl; 4-thiophene carbonyl 4-F; 2,6-OCH3
Molecular Weight (g/mol) ~285.11 ~379.28 ~242.24
Reported Applications Synthetic intermediate Not explicitly reported Pharmaceutical intermediate
Database Identifiers N/A DTXSID80515405, AKOS000280743 SCHEMBL18276833

Research Findings and Limitations

  • However, ethyl acetate fractions from other studies (e.g., plant extracts) highlight the role of substituents in antimicrobial or antifungal activity, suggesting that halogen and aromatic groups in the target compound may confer similar properties .
  • Synthetic Utility: The formyl group in this compound offers a reactive site for synthesizing Schiff bases or hydrazone derivatives, a pathway less feasible in its thiophene or fluorine-substituted analogs.

Biological Activity

Ethyl (2,3-dichloro-4-formylphenoxy)acetate is an organic compound with the molecular formula C11H10Cl2O4 and a molecular weight of approximately 277.1 g/mol. This compound is characterized by its dichlorophenyl and formyl substituents, which contribute to its chemical reactivity and potential biological activity. The presence of chlorine atoms enhances its lipophilicity, making it a candidate for various applications in medicinal chemistry and agrochemicals.

The compound features a unique structure that influences its biological activity. The dichlorination pattern on the phenolic ring and the presence of the formyl group are critical for its reactivity. The synthesis of this compound can be achieved through various methods, allowing for selective functional group introduction while maintaining the integrity of the aromatic system.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. For instance, studies have shown that compounds with similar structures can inhibit the growth of pathogenic microorganisms, suggesting potential applications in treating infections .

The mechanism of action involves interaction with specific molecular targets within biological systems. This compound may inhibit enzymes or receptors, leading to the modulation of biochemical pathways. The chlorine atoms and formyl group influence binding affinity and specificity towards these targets, enhancing its pharmacological potential .

Case Studies

A study focused on the structure-activity relationship (SAR) of related compounds demonstrated that modifications to the phenoxy group significantly affect biological activity. For example, compounds with different chlorine substitution patterns showed varying degrees of antimicrobial efficacy .

CompoundpIC50 (Antimicrobial Activity)Toxicity (pCC50)
68.4 ± 0.35.1 ± 0.1
206.5 ± 0.24.8 ± 0.1
217.0 ± 0.2<4.8
226.3 ± 0.14.6 ± 0.1

This table illustrates the varying antimicrobial activities and cytotoxic effects of structurally related compounds, emphasizing the importance of specific functional groups in determining biological outcomes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl (2,3-dichloro-4-formylphenoxy)acetate, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Route 1 : Adapt the method from : Reflux 2,3-dichloro-4-formylphenol with ethyl chloroacetate in methanol and concentrated sulfuric acid for 4–6 hours. Monitor reaction completion via TLC (hexane:ethyl acetate, 3:1). Isolate the product via ice-water precipitation and recrystallization in ethanol .
  • Route 2 : Use anhydrous potassium carbonate in dry acetone (as in ) for nucleophilic substitution. Optimize reaction time (8–12 hours) and molar ratios (1:1.1 phenol:ester) to minimize side products like hydrolysis derivatives .
    • Critical Factors : Solvent polarity (methanol vs. acetone) and acid/base catalysis affect esterification efficiency. Sulfuric acid accelerates reaction but may degrade acid-sensitive groups, while K₂CO₃ provides milder conditions.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Workflow :

  • GC-MS (): Analyze volatile impurities or degradation products using splitless injection and electron ionization (EI) at 70 eV. Compare retention indices with synthetic standards.
  • Elemental Analysis (): Ensure C, H, Cl, and O percentages are within ±0.5% of theoretical values.
  • NMR : Confirm substituent positions via ¹H-NMR (e.g., formyl proton at δ 10.2 ppm, dichloro aromatic protons as doublets) and ¹³C-NMR (ester carbonyl at ~170 ppm) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Degradation Pathways :

  • Hydrolysis : The ester group is susceptible to acidic/basic hydrolysis (). Store in anhydrous solvents (e.g., dried DCM) at –20°C under inert gas.
  • Oxidation : The formyl group may oxidize to carboxylic acid; add antioxidants like BHT (0.01% w/v) in solution .
    • Stability Testing : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile:water gradient) to track degradation .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

  • SAR Strategies :

  • Substituent Variation : Replace the formyl group with nitro () or amino groups () to modulate electron density and receptor binding.
  • Ester Hydrolysis : Convert to the free acid (2,3-dichloro-4-formylphenoxy)acetic acid () to improve water solubility for in vitro assays .
    • Experimental Design : Synthesize analogs via Pd-catalyzed coupling or nucleophilic aromatic substitution. Screen for anti-inflammatory activity using COX-2 inhibition assays (IC₅₀ determination) .

Q. What computational tools are effective in predicting the reactivity and interaction mechanisms of this compound?

  • In Silico Approaches :

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., COX-2 PDB: 5KIR) to map binding poses of the formyl and dichloro groups.
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16) to predict electrophilic sites (e.g., formyl carbon) for nucleophilic attack .
    • Validation : Compare computed IR spectra (C=O stretch at ~1740 cm⁻¹) with experimental FT-IR data .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : If anti-cancer activity varies across studies (e.g., IC₅₀ discrepancies in MTT assays):

  • Standardize Assays : Use identical cell lines (e.g., HepG2), serum-free media, and incubation times (48–72 hours).
  • Control for Hydrolysis : Test both the ester and its hydrolyzed acid form, as esterase activity in cell media may alter results .
    • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to compare datasets from multiple labs .

Methodological Challenges

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Scale-Up Issues :

  • Exothermic Reactions : Use jacketed reactors with controlled cooling (0–5°C) during acid-catalyzed steps ().
  • Byproduct Formation : Employ column chromatography (silica gel, hexane:ethyl acetate gradient) to separate unreacted phenol or over-alkylated derivatives .

Q. How can interaction studies elucidate the compound’s mechanism of action in complex biological systems?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on CM5 chips to measure binding kinetics (ka/kd).
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts in cell lysates post-treatment .

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